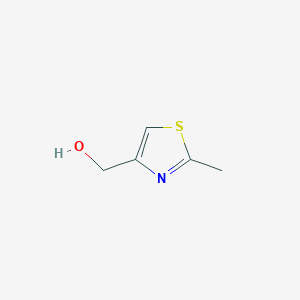

(2-Methyl-1,3-thiazol-4-yl)methanol

Description

The exact mass of the compound (2-Methyl-1,3-thiazol-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Methyl-1,3-thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1,3-thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCIFTBSQKDYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441960 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76632-23-0 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2-Methyl-1,3-thiazol-4-yl)methanol , a key heterocyclic building block, holds significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, reactivity, and applications, offering a valuable resource for researchers engaged in drug discovery and organic synthesis.

Core Chemical and Physical Properties

(2-Methyl-1,3-thiazol-4-yl)methanol, with the CAS Number 76632-23-0, is a sulfur- and nitrogen-containing heterocyclic compound.[1] Its core structure features a thiazole ring, a five-membered aromatic ring, substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.

Table 1: Physicochemical Properties of (2-Methyl-1,3-thiazol-4-yl)methanol

| Property | Value | Source |

| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | N/A |

| CAS Number | 76632-23-0 | [1] |

| Molecular Formula | C₅H₇NOS | [2] |

| Molecular Weight | 129.18 g/mol | [2] |

| Melting Point | 87 - 91 °C | |

| Boiling Point | 104 °C at 5 Torr | |

| Density (Predicted) | 1.263 g/cm³ | |

| Appearance | Brown solid |

Note: Some physical properties are based on data from safety data sheets and may represent a range.

Synthesis Methodologies

The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol can be approached through established methods for thiazole ring formation, followed by functional group manipulation. Two primary synthetic routes are considered the most viable: the Hantzsch thiazole synthesis and the reduction of a pre-formed thiazole-4-carboxylate ester.

Hantzsch Thiazole Synthesis Route

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[3] This approach involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.

Conceptual Workflow for Hantzsch Synthesis:

Figure 1: Conceptual workflow for the Hantzsch synthesis of the target molecule.

Experimental Protocol (Proposed):

A detailed, validated experimental protocol for the direct synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol via the Hantzsch reaction is not explicitly available in the reviewed literature. However, a general procedure can be extrapolated from known Hantzsch syntheses.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in a suitable solvent such as ethanol.

-

Addition of α-Halocarbonyl: To the stirred solution, add an equimolar amount of a 3-halo-1-hydroxyacetone derivative (e.g., 1-chloro-3-hydroxyacetone). The use of 1,3-dichloroacetone would likely lead to the formation of 4-(chloromethyl)-2-methyl-1,3-thiazole, which would require a subsequent hydrolysis step.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Methyl-1,3-thiazol-4-yl)methanol.

Reduction of a Thiazole-4-Carboxylate Ester

An alternative and often high-yielding approach involves the reduction of a pre-synthesized ethyl 2-methylthiazole-4-carboxylate. This method is particularly useful if the corresponding ester is commercially available or readily synthesized.

Workflow for Ester Reduction:

Figure 2: Workflow for the reduction of a thiazole ester to the corresponding alcohol.

Experimental Protocol (Based on Analogy):

The following protocol is adapted from the reduction of a similar thiazole ester derivative.

-

Preparation of Reducing Agent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Slowly add a solution of ethyl 2-methylthiazole-4-carboxylate in anhydrous THF to the stirred LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.

-

Quenching and Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation and Purification: Filter the resulting mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to afford pure (2-Methyl-1,3-thiazol-4-yl)methanol.

Spectroscopic Characterization

While specific experimental spectra for (2-Methyl-1,3-thiazol-4-yl)methanol are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet for the methyl protons (CH₃ ) at approximately 2.6-2.8 ppm.

-

A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons (-CH₂ OH) around 4.6-4.8 ppm.

-

A singlet for the thiazole ring proton at the 5-position (CH ) in the region of 7.0-7.2 ppm.

-

A broad singlet for the hydroxyl proton (-OH ), the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

A signal for the methyl carbon (C H₃) around 18-20 ppm.

-

A signal for the methylene carbon (-C H₂OH) in the range of 58-62 ppm.

-

Signals for the thiazole ring carbons, with the C2 and C4 carbons appearing at lower field (e.g., >150 ppm) and the C5 carbon at a higher field (e.g., ~115-120 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.

-

Characteristic C=N and C=C stretching vibrations of the thiazole ring in the 1400-1600 cm⁻¹ region.

-

A C-O stretching vibration for the primary alcohol around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 129.

-

Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), or the hydroxymethyl group (M-31).

-

Chemical Reactivity and Applications

(2-Methyl-1,3-thiazol-4-yl)methanol is a versatile synthetic intermediate due to the presence of the reactive hydroxyl group and the modifiable thiazole core.

Key Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of common organic transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (2-methyl-1,3-thiazole-4-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Further oxidation to the carboxylic acid (2-methyl-1,3-thiazole-4-carboxylic acid) can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Esterification and Etherification: The alcohol can be readily converted to esters by reaction with acyl chlorides or carboxylic acids under appropriate conditions. Ether formation is also possible through reactions like the Williamson ether synthesis.

-

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 4-(halomethyl)-2-methyl-1,3-thiazoles, which are themselves valuable synthetic intermediates.

Role in Drug Discovery and Development

The thiazole nucleus is a prominent scaffold in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. Thiazole-containing compounds have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

(2-Methyl-1,3-thiazol-4-yl)methanol serves as a crucial starting material or building block for the synthesis of more complex, biologically active molecules. The substituents at the 2- and 4-positions can be strategically chosen and further modified to optimize the pharmacological profile of a lead compound. Its utility lies in its ability to introduce a stable, aromatic, and functionalized heterocyclic moiety into a larger molecular framework. Thiazole derivatives are known to be key components in drugs such as the antiretroviral agent Ritonavir.

Safety and Handling

(2-Methyl-1,3-thiazol-4-yl)methanol is classified as a hazardous substance.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[2]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

(2-Methyl-1,3-thiazol-4-yl)methanol is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an attractive building block for the development of novel pharmaceuticals and functional materials. A thorough understanding of its reactivity and safe handling procedures is essential for its effective utilization in a research and development setting.

References

-

Labchem. (2-Methyl-1,3-thiazol-4-yl)methanol, 97%. Available at: [Link]

-

PubChem. ((2-Methyl-1,3-thiazol-5-yl)methanol). Available at: [Link]

-

SynArchive. (Hantzsch Thiazole Synthesis). Available at: [Link]

Sources

An In-depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol (CAS No. 76632-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-thiazol-4-yl)methanol, with the CAS number 76632-23-0, is a heterocyclic organic compound featuring a thiazole ring. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive technical overview of (2-Methyl-1,3-thiazol-4-yl)methanol, including its chemical properties, synthesis, analytical characterization, and its current and potential applications in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their scientific endeavors.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of (2-Methyl-1,3-thiazol-4-yl)methanol is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 76632-23-0 | [3] |

| Molecular Formula | C₅H₇NOS | [4] |

| Molecular Weight | 129.18 g/mol | [4] |

| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | |

| Synonyms | 2-Methyl-4-(hydroxymethyl)thiazole, 4-(Hydroxymethyl)-2-methylthiazole | [5] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| SMILES | CC1=NC(=CS1)CO | [4] |

Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol

The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol can be approached through various synthetic routes, with the Hantzsch thiazole synthesis being a cornerstone for the formation of the thiazole ring. This section outlines a plausible and efficient multi-step synthesis pathway.

Logical Workflow for Synthesis

Caption: A potential synthetic workflow for (2-Methyl-1,3-thiazol-4-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methyl chloride (Intermediate C)

This initial step involves the classic Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (2-methyl-1,3-thiazol-4-yl)methyl chloride.

Step 2: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methyl acetate (Intermediate E)

-

Reaction Setup: Dissolve the (2-methyl-1,3-thiazol-4-yl)methyl chloride (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Reagent: Add sodium acetate or potassium acetate (1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (2-methyl-1,3-thiazol-4-yl)methyl acetate, which can be used in the next step without further purification.

Step 3: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol (Final Product G)

-

Reaction Setup: Dissolve the crude (2-methyl-1,3-thiazol-4-yl)methyl acetate in a mixture of methanol and water.

-

Addition of Reagent: Add a base such as sodium hydroxide or potassium carbonate (2.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, (2-Methyl-1,3-thiazol-4-yl)methanol, can be purified by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized (2-Methyl-1,3-thiazol-4-yl)methanol.

Logical Workflow for Analytical Characterization

Sources

An In-Depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-thiazol-4-yl)methanol is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring a methyl-substituted thiazole ring with a hydroxymethyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged structure in drug design, appearing in numerous approved therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (2-Methyl-1,3-thiazol-4-yl)methanol, with a particular focus on its role as a key intermediate in the development of novel therapeutics.

Chemical Structure and Properties

(2-Methyl-1,3-thiazol-4-yl)methanol, with the CAS number 76632-23-0, possesses a molecular formula of C5H7NOS and a molecular weight of 129.18 g/mol .[1] The molecule's structure is characterized by a central 1,3-thiazole ring, which imparts a degree of aromaticity and specific electronic properties that are crucial for its reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Methyl-1,3-thiazol-4-yl)methanol is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 76632-23-0 | [1] |

| Molecular Formula | C5H7NOS | [1] |

| Molecular Weight | 129.18 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | [2] |

| SMILES | CC1=NC=C(S1)CO | [3] |

Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol

The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol is most commonly achieved through the reduction of its corresponding carboxylic acid ester, ethyl 2-methylthiazole-4-carboxylate. This transformation is a standard procedure in organic synthesis, and powerful reducing agents such as lithium aluminum hydride (LiAlH4) are typically employed.

Experimental Protocol: Reduction of Ethyl 2-methylthiazole-4-carboxylate

This protocol is adapted from a similar reduction of a thiazole-4-carboxylic acid ethyl ester.[4]

Materials:

-

Ethyl 2-methylthiazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, a calculated amount of lithium aluminum hydride (typically 1.5-2 equivalents relative to the ester) is suspended in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.

-

Addition of Ester: Ethyl 2-methylthiazole-4-carboxylate is dissolved in anhydrous THF in the dropping funnel. This solution is then added dropwise to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a 10% aqueous solution of sodium carbonate dropwise. This is an exothermic process and should be performed with caution. The quenching is continued until the gray suspension turns into a white, filterable solid.

-

Work-up: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (2-Methyl-1,3-thiazol-4-yl)methanol. Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol.

Analytical Characterization

The structural confirmation of (2-Methyl-1,3-thiazol-4-yl)methanol relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a publicly available, peer-reviewed spectrum for this specific compound was not identified in the search, the expected spectral data can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH ₃) around 2.7 ppm. The methylene protons (CH ₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.7 ppm. The thiazole ring proton (CH ) should be a singlet at approximately 7.2 ppm. The hydroxyl proton (-OH ) signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms. The methyl carbon ( C H₃) is expected around 19 ppm. The methylene carbon ( C H₂OH) would be in the region of 58 ppm. The three carbons of the thiazole ring would have characteristic shifts, with the C2 carbon (bearing the methyl group) around 160 ppm, the C4 carbon (with the hydroxymethyl group) around 150 ppm, and the C5 carbon around 115 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 129. The fragmentation pattern would be expected to involve the loss of the hydroxyl group (-OH) to give a fragment at m/z 112, and the loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment at m/z 98.

Applications in Drug Discovery

(2-Methyl-1,3-thiazol-4-yl)methanol is a valuable building block for the synthesis of more complex molecules with therapeutic potential. A prominent application is in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5).

Role in the Synthesis of mGluR5 Antagonists

mGluR5 is a G-protein coupled receptor that is widely expressed in the central nervous system and is involved in modulating neuronal excitability and synaptic plasticity. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Parkinson's disease.

(2-Methyl-1,3-thiazol-4-yl)methanol serves as a key precursor for the synthesis of potent and selective mGluR5 antagonists such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). In this context, the hydroxyl group of (2-Methyl-1,3-thiazol-4-yl)methanol is typically converted to a leaving group (e.g., via tosylation or conversion to a halide) to facilitate subsequent coupling reactions, such as Sonogashira coupling, to introduce the ethynylpyridine moiety.

The mGluR5 Signaling Pathway

The activation of mGluR5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade. mGluR5 is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[6] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[6] This signaling cascade ultimately modulates the activity of various ion channels and other proteins, influencing neuronal function.

Caption: Simplified mGluR5 signaling cascade.

Safety and Handling

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Methyl-1,3-thiazol-4-yl)methanol is a structurally important and synthetically versatile building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility in the construction of complex, biologically active molecules, particularly mGluR5 antagonists, underscore its significance for researchers and drug development professionals. A thorough understanding of its chemical properties, synthetic routes, and biological applications is crucial for leveraging this valuable compound in the ongoing quest for novel therapeutics.

References

-

Abraham Entertainment. mGluR5: Everything You Need To Know. Published November 17, 2025. Accessed December 31, 2025. [Link]

-

ResearchGate. Schematic of mGluR5 signalling pathway | Download Scientific Diagram. Accessed December 31, 2025. [Link]

- Kumar, V., et al. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway. Frontiers in Neural Circuits. 2015.

- Jong, Y. J., et al. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Molecular Biosciences. 2021.

- Jong, Y. J., et al. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry. 2014.

-

ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Accessed December 31, 2025. [Link]

-

PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. Accessed December 31, 2025. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Published February 3, 2023. Accessed December 31, 2025. [Link]

-

University of Bristol School of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. Accessed December 31, 2025. [Link]

-

ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Accessed December 31, 2025. [Link]

-

CORE. THE MASS SPECTRA OF HETEROAROMATICS. III.i) MASS-SPECTRAL FRAGMENTATION OF. Accessed December 31, 2025. [Link]

-

Digital CSIC. Supplementary Information_REV2.docx. Accessed December 31, 2025. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Accessed December 31, 2025. [Link]

-

Gaylord Chemical. Methanol Solvent Properties. Accessed December 31, 2025. [Link]

-

Methanol Institute. Physical Properties of Pure Methanol. Accessed December 31, 2025. [Link]

- Md, A. K., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022.

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Accessed December 31, 2025. [Link]

- Google Patents.

- Kumar, M., et al. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. 2012.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0037156). Accessed December 31, 2025. [Link]

-

PubChem. 2-Ethyl-4-methyl thiazole. Accessed December 31, 2025. [Link]

-

ResearchGate. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Accessed December 31, 2025. [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

- de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. 2011.

-

Wentzel Lab. Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. Published April 8, 2021. Accessed December 31, 2025. [Link]

- Lin, Y., et al. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Environmental Science & Technology. 2021.

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Accessed December 31, 2025. [Link]

-

The Hive. Reduction of esters to alcohols w/ in situ LiBH4. Published March 2, 2003. Accessed December 31, 2025. [Link]

-

ResearchGate. One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system. Accessed December 31, 2025. [Link]

-

ResearchGate. 2-Amino-4-methylthiazole. Accessed December 31, 2025. [Link]

-

ResearchGate. Facile preparation of L-2-oxothiazolidine-4-carboxylic acid (OTC). Accessed December 31, 2025. [Link]

Sources

- 1. (2-METHYL-1,3-THIAZOL-4-YL)METHANOL | 76632-23-0 [chemicalbook.com]

- 2. Methanol Solvent Properties [macro.lsu.edu]

- 3. 76632-23-0|(2-Methylthiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 4. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

A Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design.[1] This guide provides an in-depth technical overview of a key thiazole-containing building block, (2-Methyl-1,3-thiazol-4-yl)methanol . We will explore its synthesis from readily available starting materials, delve into its physicochemical and reactive properties, and critically examine its application as a foundational moiety in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to IUPAC nomenclature.

| Identifier | Value | Source |

| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | N/A |

| CAS Number | 76632-23-0 | |

| Molecular Formula | C₅H₇NOS | |

| Molecular Weight | 129.18 g/mol | |

| Canonical SMILES | CC1=NC=C(S1)CO |

A summary of its key physicochemical properties is provided below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability.

| Property | Value | Notes |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | 242.1 °C (Predicted) | [2] |

| LogP | 0.5 (Predicted) | PubChem |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |

Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol

The most direct and industrially scalable synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol involves a two-step process starting from ethyl acetoacetate and thioacetamide. This approach leverages the well-established Hantzsch thiazole synthesis.

Step 1: Synthesis of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

The initial step is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide. In this case, ethyl 2-chloroacetoacetate (generated in situ from ethyl acetoacetate) reacts with thioacetamide to form the thiazole ring.

Detailed Experimental Protocol: Reduction of Ethyl 2-Methyl-1,3-thiazole-4-carboxylate

This protocol is adapted from established procedures for LiAlH₄ reductions of esters. [3][4]Extreme caution should be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Equipment:

-

Ethyl 2-methyl-1,3-thiazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup.

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): [5]Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:

-

'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of (2-Methyl-1,3-thiazol-4-yl)methanol is governed by the interplay of the thiazole ring and the primary alcohol functionality.

-

The Thiazole Ring: The thiazole ring is aromatic and generally undergoes electrophilic substitution at the C5 position, although the presence of the methyl group at C2 can influence the regioselectivity. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The sulfur atom at position 1 is relatively unreactive but can be oxidized under harsh conditions.

-

The Methanol Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 2-methylthiazole moiety is a key structural feature in several clinically important drugs, most notably the tyrosine kinase inhibitor Dasatinib . [6]Dasatinib is a potent inhibitor of a range of kinases, including the Bcr-Abl fusion protein (implicated in chronic myeloid leukemia) and Src family kinases. [6]

The Role of the 2-Methylthiazole Moiety in Dasatinib

In the structure of Dasatinib, the 2-aminothiazole ring serves as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. While Dasatinib itself is synthesized from a 2-aminothiazole precursor, (2-Methyl-1,3-thiazol-4-yl)methanol represents a valuable starting material for the synthesis of Dasatinib analogues and other kinase inhibitors. The hydroxymethyl group at the 4-position can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

The following diagram illustrates a conceptual pathway for how (2-Methyl-1,3-thiazol-4-yl)methanol could be utilized to generate a scaffold for kinase inhibitors.

Mechanism of Action: Inhibition of the Bcr-Abl Signaling Pathway

Dasatinib and related inhibitors function by blocking the ATP-binding site of the Bcr-Abl kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling that drives chronic myeloid leukemia.

Conclusion

(2-Methyl-1,3-thiazol-4-yl)methanol is a versatile and valuable building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of more complex molecules. Its structural relationship to the core of successful drugs like Dasatinib highlights its potential for the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage the power of the thiazole scaffold in drug discovery.

References

-

Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1334–1353. [Link]

-

Dickman, D. A., Meyers, A. I., et al. (1993). L-VALINOL. Organic Syntheses, 71, 530. [Link]

-

Frontier, A. J. (2024). Workup for Aluminum Hydride Reductions. University of Rochester. [Link]

-

Reissig, H.-U., & Zimmer, R. (2012). Lithium Aluminum Hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(17), 3967. [Link]

- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

-

PubChem. (n.d.). (2-Methyl-1,3-thiazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.

- Brown, H. C. (1975). Organic Syntheses via Boranes. Wiley-Interscience.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. adichemistry.com [adichemistry.com]

- 5. (2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHANOL(50382-32-6) 1H NMR spectrum [chemicalbook.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)methanol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (2-Methyl-1,3-thiazol-4-yl)methanol, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. The document delves into its chemical properties, outlines a robust synthetic pathway, details methods for its analytical characterization, and discusses its significance within the broader context of medicinal chemistry.

(2-Methyl-1,3-thiazol-4-yl)methanol (CAS No: 76632-23-0) is a functionalized thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. This is due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The methyl group at the 2-position and the hydroxymethyl group at the 4-position provide key vectors for synthetic elaboration, making this molecule a versatile intermediate.

The fundamental properties of this compound are summarized below. It is important to note that while core identifiers are well-established, specific experimental physicochemical data such as melting and boiling points are not widely reported in the literature. For context, the melting point of its immediate carboxylic acid precursor is provided.

| Property | Value | Source |

| Molecular Formula | C₅H₇NOS | [3] |

| Molecular Weight | 129.18 g/mol | [3] |

| CAS Number | 76632-23-0 | [3] |

| IUPAC Name | (2-Methyl-1,3-thiazol-4-yl)methanol | |

| Synonyms | (2-Methylthiazol-4-yl)methanol | |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Precursor Melting Point | 145-150 °C (for 2-Methylthiazole-4-carboxylic acid) |

Synthesis and Purification Protocol

The most direct and reliable synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol involves the reduction of its corresponding carboxylic acid, 2-Methylthiazole-4-carboxylic acid. This precursor is commercially available, providing a convenient entry point for the synthesis. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry, with lithium aluminum hydride (LiAlH₄) being the reagent of choice due to its high reactivity and efficacy.

The rationale for this two-step conceptual pathway (Hantzsch synthesis followed by reduction) is rooted in the accessibility of starting materials and the high efficiency of each transformation.

Caption: Conceptual synthetic workflow for (2-Methyl-1,3-thiazol-4-yl)methanol.

Detailed Experimental Protocol: Reduction of 2-Methylthiazole-4-carboxylic acid

This protocol describes the reduction of the commercially available 2-Methylthiazole-4-carboxylic acid using lithium aluminum hydride (LiAlH₄).

Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. The use of an anhydrous ether solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents, including water. The reaction is performed at 0 °C initially to control the exothermic reaction upon addition of the acid, and then warmed to ensure the reaction proceeds to completion. The quenching procedure with water and sodium hydroxide is a standard Fieser workup, designed to safely neutralize excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.

Protocol:

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2-Methylthiazole-4-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching (Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Concentration: Combine the organic filtrates and concentrate the solvent under reduced pressure to yield the crude (2-Methyl-1,3-thiazol-4-yl)methanol.

Purification Protocol

The crude product can be effectively purified by flash column chromatography.

Causality: Silica gel is a polar stationary phase. The target molecule has moderate polarity due to the hydroxyl group. A solvent system of increasing polarity, such as an ethyl acetate/hexanes gradient, will allow non-polar impurities to elute first, followed by the desired product. Highly polar impurities will remain on the column.

Protocol:

-

Column Preparation: Pack a glass column with silica gel using a hexanes/ethyl acetate mixture (e.g., 9:1) as the slurry solvent.

-

Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%).

-

Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified (2-Methyl-1,3-thiazol-4-yl)methanol.

Analytical Characterization and Spectral Data

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public experimental spectra for this specific compound are scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.15 | Singlet (s) |

| ~4.70 | Singlet (s) |

| ~2.70 | Singlet (s) |

| ~2.50 (broad) | Singlet (s) |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C2 (carbon attached to N and S) |

| ~148 | C4 (carbon with -CH₂OH) |

| ~115 | C5 (protonated ring carbon) |

| ~58 | -CH₂OH (methylene carbon) |

| ~19 | -CH₃ (methyl carbon) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted FTIR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration Type |

| 3400-3200 (broad) | O-H stretch |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch |

| ~1450 | C=C stretch |

| 1050-1000 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural components.

Predicted Fragmentation Pathway:

Caption: Predicted electron ionization mass spectrometry fragmentation for the title compound.

-

Molecular Ion (M⁺): The parent peak is expected at m/z = 129, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 112: Loss of a hydroxyl radical (•OH).

-

m/z = 98: Loss of the hydroxymethyl radical (•CH₂OH), a common fragmentation for primary alcohols. This would likely be a significant peak.

-

m/z = 99: A fragment corresponding to the 2-methyl-1,3-thiazol-4-yl cation.

-

Applications in Research and Drug Development

While specific biological activity data for (2-Methyl-1,3-thiazol-4-yl)methanol is not prominent in the literature, its value lies in its role as a versatile heterocyclic building block. The thiazole nucleus is a component of many pharmacologically active agents, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.[1]

The functional groups of this molecule offer distinct opportunities for synthetic diversification:

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, used in ether or ester linkages, or converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.

-

The Thiazole Ring: The ring itself can be involved in metal-catalyzed cross-coupling reactions if further functionalized, and the nitrogen atom can act as a hydrogen bond acceptor or a site for coordination.

-

The 2-Methyl Group: While less reactive, it influences the steric and electronic properties of the ring.

This molecule serves as an excellent starting point for generating libraries of more complex compounds for screening in drug discovery campaigns, particularly for targets where a substituted thiazole moiety is a known pharmacophore.

Safety and Handling

As a laboratory chemical, (2-Methyl-1,3-thiazol-4-yl)methanol should be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

-

Storage: Store in a cool, dry place under an inert atmosphere (2-8°C is recommended by suppliers).[3]

References

- (Reference for general thiazole synthesis, e.g., Hantzsch)

- (Reference for reduction of carboxylic acids, e.g., a standard organic chemistry textbook or a relevant paper)

- (Reference for purification techniques like column chrom

- Sigma-Aldrich. 2-Methylthiazole-4-carboxylic acid product page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/718440]

- ChemShuttle. 2-methylthiazole-4-carboxylic acid product page. [URL: https://www.chemshuttle.com/product-details/35272-15-2]

- (Reference for NMR prediction principles or d

- (Reference for FTIR correl

- (Reference for mass spectrometry fragment

- BLD Pharm. (2-Methylthiazol-4-yl)methanol product page. [URL: https://www.bldpharm.com/products/76632-23-0.html]

- (Reference for biological importance of thiazoles, e.g., a review article)

- (Reference for a specific drug containing a thiazole ring)

- Kaur, M., Jasinski, J. P., et al. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3515306/]

- ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. [URL: https://www.researchgate.

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [URL: https://www.mdpi.com/1420-3049/27/11/3493]

Sources

The Strategic Role of (2-Methyl-1,3-thiazol-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of a specific, yet increasingly important building block: (2-Methyl-1,3-thiazol-4-yl)methanol . We will dissect its fundamental properties, strategic applications in drug design, and its role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document moves beyond a general overview to offer a detailed analysis for scientists engaged in the discovery and development of novel therapeutics, with a particular focus on kinase inhibitors and other targeted therapies.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. Furthermore, the thiazole ring is relatively stable to metabolic degradation and can serve as a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of a molecule's physicochemical properties.[3]

The 2-methyl-substituted thiazole, in particular, has been identified as a key component in a number of successful drug discovery programs. The methyl group can provide a crucial hydrophobic interaction with the target protein, enhance metabolic stability, and influence the overall conformation of the molecule.

Physicochemical Properties of (2-Methyl-1,3-thiazol-4-yl)methanol

Understanding the intrinsic properties of a building block is paramount to its effective utilization in drug design. (2-Methyl-1,3-thiazol-4-yl)methanol is a commercially available compound with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₅H₇NOS | |

| Molecular Weight | 129.18 g/mol | |

| Boiling Point | 104 °C (5 Torr) | |

| pKa | 13.23 ± 0.10 (Predicted) |

The presence of the hydroxymethyl group at the 4-position introduces a key point for hydrogen bonding and provides a handle for further chemical modification, such as esterification or etherification, to modulate properties like solubility and cell permeability.

Synthetic Utility and Key Reactions

(2-Methyl-1,3-thiazol-4-yl)methanol serves as a versatile starting material for the synthesis of more complex, biologically active molecules. The hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide array of chemical transformations.

Experimental Protocol: Oxidation of (2-Methyl-1,3-thiazol-4-yl)methanol to the Aldehyde

A common and efficient method for this transformation is the Swern oxidation or the use of other mild oxidizing agents like manganese dioxide (MnO₂).

Materials:

-

(2-Methyl-1,3-thiazol-4-yl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Celite®

Procedure:

-

To a stirred solution of (2-Methyl-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude (2-Methyl-1,3-thiazol-4-yl)carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

This aldehyde is a key intermediate for the introduction of the thiazole moiety into larger molecules via reactions such as reductive amination, Wittig reactions, or aldol condensations.

Role in Medicinal Chemistry: Case Studies and Applications

While a marketed drug containing the exact (2-Methyl-1,3-thiazol-4-yl)methanol fragment has yet to be identified, the strategic importance of the 2-methylthiazole core is well-documented, particularly in the realm of kinase inhibitors.

The 2-Methylthiazole Moiety in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors.[4]

A prime example is Dasatinib , a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While Dasatinib features a 2-amino and a 5-carboxamide substituent on the thiazole ring, the underlying principle of the thiazole core as a hinge-binding motif is highly relevant. The nitrogen atom of the thiazole ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition. The 2-methyl group, in a hypothetical analogue, would be positioned to occupy a hydrophobic pocket adjacent to the hinge region, potentially enhancing binding affinity and selectivity.

Workflow for Kinase Inhibitor Synthesis Incorporating a 2-Methylthiazole Moiety

Caption: Synthetic workflow for kinase inhibitors.

The (2-Methyl-1,3-thiazol-4-yl) Moiety in GPCR Modulators

The versatility of the 2-methylthiazole scaffold extends beyond kinase inhibition. The compound 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] This demonstrates that the 2-methylthiazole moiety can be effectively utilized in the design of ligands for G-protein coupled receptors (GPCRs), a vast and therapeutically important class of drug targets.[1][4] In this context, the thiazole ring acts as a rigid scaffold to correctly position the ethynylpyridine moiety for interaction with the allosteric binding site on the receptor.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for (2-Methyl-1,3-thiazol-4-yl)methanol is not extensively published, we can extrapolate from related series of thiazole-containing bioactive molecules.

-

The 2-Methyl Group: This group often contributes to potency by occupying a hydrophobic pocket in the target's active site. Its presence can also block metabolic attack at the C2 position of the thiazole ring, thereby improving the pharmacokinetic profile of the compound.

-

The 4-Hydroxymethyl Group: This functional group is a key site for interaction and modification.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein.

-

Solubility: The polar nature of the hydroxyl group can enhance the aqueous solubility of the parent molecule, which is often a desirable property for drug candidates.

-

Vector for Modification: The hydroxymethyl group provides a convenient point for chemical elaboration. Esterification or etherification can be used to modulate lipophilicity, cell permeability, and pharmacokinetic properties. For example, conversion to a phosphate ester could create a prodrug strategy to enhance bioavailability.

-

Pharmacokinetic Profile and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The (2-Methyl-1,3-thiazol-4-yl)methanol moiety can influence these parameters in several ways:

-

Metabolism: Thiazole rings are generally considered to be relatively metabolically stable. The 2-methyl group can further sterically hinder enzymatic attack. The primary site of metabolism would likely be the hydroxymethyl group, which could undergo oxidation or conjugation. Modifying this group can therefore be a key strategy in optimizing the metabolic stability of a lead compound.

-

Distribution: The overall polarity of the molecule, significantly influenced by the hydroxymethyl group, will affect its volume of distribution. More polar compounds tend to have a smaller volume of distribution and remain primarily in the systemic circulation, while more lipophilic compounds can distribute more widely into tissues.

-

Excretion: Metabolites of compounds containing this moiety are likely to be renally cleared due to their increased polarity.

Future Perspectives and Conclusion

The (2-Methyl-1,3-thiazol-4-yl)methanol building block represents a valuable tool in the medicinal chemist's arsenal. Its combination of a metabolically stable, hydrophobically interacting 2-methylthiazole core with a versatile, hydrogen-bonding 4-hydroxymethyl group makes it an attractive starting point for the design of novel therapeutics. While its direct incorporation into a marketed drug is yet to be seen, the principles learned from related structures, such as Dasatinib and MTEP, highlight its significant potential.

Future research should focus on the systematic exploration of derivatives of (2-Methyl-1,3-thiazol-4-yl)methanol in various therapeutic areas. A deeper understanding of the influence of modifications at the 4-position on the pharmacokinetic and pharmacodynamic properties will be crucial for the successful development of drug candidates based on this promising scaffold.

References

-

Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews. Drug discovery, 8(1), 41–54. [Link]

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

-

El-Metwaly, N. M., & Althagafi, I. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1740. [Link]

-

Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS omega, 7(17), 14451–14483. [Link]

-

Kumar, H., Kumar, D., Kumar, P., Thareja, S., Gupta Marwaha, M., Navik, U., & Kumar Marwaha, R. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC chemistry, 16(1), 60. [Link]

-

May, L. T., & Christopoulos, A. (2013). Novel allosteric modulators of G protein-coupled receptors. Annual review of pharmacology and toxicology, 53, 269–294. [Link]

- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & medicinal chemistry letters, 28(20), 3283–3289.

-

Tang, S., Wu, Y., Wang, W., & Li, J. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European journal of medicinal chemistry, 238, 114467. [Link]

-

Tighadouini, S., Radi, S., Siraj, B., Mabkhot, Y. N., Al-Aizari, F. A., & El-Massaoudi, M. (2020). A New Approach for the Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones. Journal of the Brazilian Chemical Society, 31(6), 1130-1140. [Link]

-

Tiong, C. X., & Tan, S. C. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical journal. [Link]

-

Yasmeen, S., Younis, M., & Ayaz, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (Basel, Switzerland), 26(21), 6433. [Link]

-

Zareef, M., Iqbal, R., & Flörke, U. (2019). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC advances, 9(58), 33749–33771. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a privileged structure in the design of biologically active agents.[2][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

(2-Methyl-1,3-thiazol-4-yl)methanol is a crucial bifunctional building block, featuring the stable 2-methylthiazole core coupled with a reactive primary alcohol at the 4-position.[5] This arrangement makes it an invaluable intermediate for introducing the thiazole motif into more complex molecular architectures, enabling researchers in drug development to systematically explore structure-activity relationships (SAR) and optimize lead compounds. This guide provides a detailed overview of the predominant and most reliable synthetic pathway to this key intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Primary Synthetic Strategy: A Two-Stage Approach via Ester Reduction

The most robust and widely adopted synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol proceeds through a two-stage sequence. This strategy involves the initial construction of the 2-methylthiazole ring bearing a carboxylic acid ester at the 4-position, followed by the selective reduction of this ester to the target primary alcohol. This approach is favored for its high yields, scalability, and the commercial availability of the required starting materials.

Caption: Overall two-stage synthetic route to the target compound.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887 that forms a thiazole ring from an α-haloketone and a thioamide.[6] This reaction is known for being high-yielding and relatively simple to perform.[7] In this specific application, thioacetamide provides the C2-methyl group and the nitrogen and sulfur atoms of the ring, while ethyl 2-chloroacetoacetate serves as the three-carbon α-haloketone component that forms the remainder of the ring structure.

Mechanism of the Hantzsch Synthesis

The reaction proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of thioacetamide, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate in an SN2 reaction.

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.

-

Dehydration: The tetrahedral intermediate formed undergoes dehydration (loss of a water molecule) to yield the final aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of related thiazole carboxylates.[8]

Materials:

-

Thioacetamide (1.0 eq)

-

Ethyl 2-chloroacetoacetate (1.0 eq)

-

Triethylamine (1.1 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge thioacetamide (1.0 eq) and acetonitrile.

-

Stir the mixture until the thioacetamide is fully dissolved. This dissolution may be endothermic.

-

Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the solution over 15-20 minutes. A slight exotherm may be observed, raising the temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours, during which a yellow solid may precipitate.

-

Slowly add triethylamine (1.1 eq) to the mixture. The triethylamine acts as a base to facilitate the final dehydration step and neutralize the HCl byproduct.

-

Heat the contents to a gentle reflux and maintain for one hour. The color of the mixture will typically change from yellow to brown.[8]

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by silica gel chromatography or recrystallization to obtain pure ethyl 2-methyl-1,3-thiazole-4-carboxylate as a solid.[9]

| Parameter | Condition/Reagent | Purpose |

| Thioamide | Thioacetamide | Source of S, N, and C2-methyl group |

| α-Haloketone | Ethyl 2-chloroacetoacetate | Provides C4, C5, and the ester moiety |

| Base | Triethylamine | Promotes dehydration; neutralizes HCl |

| Solvent | Acetonitrile | Aprotic polar solvent for the reaction |

| Temperature | Room Temp -> Reflux | Initial reaction followed by heating for cyclization |

| Typical Yield | >85% | High-yielding condensation[8] |

Stage 2: Reduction of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

The final step in the sequence is the reduction of the ester functional group at the C4 position to a primary alcohol. For this transformation, a powerful hydride-based reducing agent is required.

Choice of Reducing Agent

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction.[10] While other reagents like sodium borohydride (NaBH₄) can reduce aldehydes and ketones, they are generally unreactive towards esters. LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other carbonyl compounds. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents like water and alcohols.

Detailed Experimental Protocol: Synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol